N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine

Cyclooxygenase inhibition Molecular docking Anti-inflammatory drug discovery

N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine (CAS 62194-91-6) is a 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridine derivative within the broader imidazo[1,2-a]pyridine class, a scaffold recognized for its capacity to cross the blood–brain barrier and for documented anti-inflammatory, antiparasitic, and CNS-modulating properties. The compound features a 3-nitro group and an N-isobutyl substituent, yielding a molecular formula of C₁₁H₁₄N₄O₂ and a molecular weight of 234.25 g/mol.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
CAS No. 62194-91-6
Cat. No. B11876990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine
CAS62194-91-6
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(C)CNC1=C(N2C=CC=CC2=N1)[N+](=O)[O-]
InChIInChI=1S/C11H14N4O2/c1-8(2)7-12-10-11(15(16)17)14-6-4-3-5-9(14)13-10/h3-6,8,12H,7H2,1-2H3
InChIKeyDOMGWXQMCSULHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine (CAS 62194-91-6): Procurement & Differentiation Baseline


N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine (CAS 62194-91-6) is a 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridine derivative within the broader imidazo[1,2-a]pyridine class, a scaffold recognized for its capacity to cross the blood–brain barrier and for documented anti-inflammatory, antiparasitic, and CNS-modulating properties [1]. The compound features a 3-nitro group and an N-isobutyl substituent, yielding a molecular formula of C₁₁H₁₄N₄O₂ and a molecular weight of 234.25 g/mol . This specific substitution pattern places it within a congeneric series where minor alkyl chain variations have been shown to produce marked shifts in cyclooxygenase (COX) isoform selectivity [1], establishing the foundation for its use as a differentiated pharmacological probe or synthetic intermediate where subtle steric and electronic modulation is required.

Why N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine Cannot Be Casually Substituted by In-Class Analogs


Within the 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridine series, even single-carbon alterations to the N-alkyl substituent yield divergent biological profiles; the published series demonstrates that the cyclopropyl analog (1c) exhibits negligible COX-1/COX-2 docking affinity yet retains granuloma-model anti-inflammatory activity, whereas other analogs display measurable COX isoform binding [1]. The N-isobutyl substitution present in CAS 62194-91-6 introduces a branched, lipophilic side chain that is structurally distinct from the cyclopropyl, linear alkyl, or arylalkyl variants characterized in the literature, meaning that pharmacological activity, solubility, and target engagement cannot be inferred from data on other series members. For procurement decisions, this implies that substituting a cheaper or more readily available imidazo[1,2-a]pyridine analog without matching the exact N-isobutyl-3-nitro substitution pattern will invalidate any structure-activity relationship (SAR) continuity and compromise the reproducibility of experimental results [1].

Quantitative Differentiation Evidence for N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine Against Closest Analogs


N-Isobutyl vs. N-Cyclopropyl Substitution: Divergent COX-1/COX-2 Docking Affinity in a Shared Scaffold

In the foundational 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridine series, the N-cyclopropyl analog (compound 1c) demonstrated a very poor affinity for both COX-1 and COX-2 in docking simulations, with ΔG values substantially lower than the reference indomethacin [1]. Although direct docking data for the N-isobutyl derivative (the target compound) were not reported in the same study, the published structure-activity relationship demonstrates that the nature of the N-alkyl group governs COX isoform engagement within this chemotype. The N-isobutyl substituent, being a branched four-carbon chain, is both sterically and electronically distinct from the cyclopropyl group, creating a differentiated binding profile that is not interchangeable with compound 1c or other linear-chain analogs for COX-targeted experimental designs [1]. Caution: This is a class-level inference supported by congeneric SAR; direct head-to-head experimental comparison between the N-isobutyl and N-cyclopropyl derivatives is absent from the accessible literature.

Cyclooxygenase inhibition Molecular docking Anti-inflammatory drug discovery

Granuloma-Model Anti-Inflammatory Activity of the Cyclopropyl Analog Establishes a Functional Baseline Against Which N-Isobutyl Substitution May Be Benchmarked

Compound 1c (2-(N-cyclopropyl)amino-3-nitroimidazo[1,2-a]pyridine) demonstrated anti-inflammatory activity at 20 mg/kg in the cotton pellet granuloma bioassay in rats, with the notable attribute of no induction of gastrointestinal damage [1]. This finding establishes a functional benchmark for the 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridine class: anti-inflammatory efficacy can be dissociated from COX binding, and the N-alkyl substituent influences gastrointestinal tolerability. The N-isobutyl derivative (CAS 62194-91-6) has not been evaluated in this assay, but its structural divergence from compound 1c—specifically the replacement of a compact cyclopropyl ring with a flexible, branched isobutyl chain—is predicted to alter pharmacokinetic parameters including metabolic stability and tissue distribution, which may yield a distinct efficacy-to-GI-safety ratio [1]. Caution: This is a cross-study extrapolation; the granuloma data are for the cyclopropyl congener only, and no direct granuloma data exist for the N-isobutyl derivative.

Cotton pellet granuloma assay In vivo anti-inflammatory activity Gastrointestinal safety

Commercial Purity: NLT 98% Specification as a Procurement-Grade Differentiation Factor

One commercial supplier (MolCore) lists CAS 62194-91-6 with a purity specification of NLT 98% and ISO-certified production, positioning it for global pharmaceutical R&D and quality control applications . In the absence of published purity data from other vendors or synthetic protocols for this specific compound, the NLT 98% specification provides a verifiable procurement criterion. No comparable purity claims with quantitative backing were identified for other N-alkyl-3-nitroimidazo[1,2-a]pyridine analogs from authorized database or literature sources, meaning this compound is supplied at a defined, auditable purity level that may not be uniformly available across all in-class analogs.

Chemical purity Quality specification ISO-certified supply

Chemotype Privilege: Imidazo[1,2-a]pyridine Blood-Brain Barrier Penetration Potential as a Differentiator from Non-Fused Heterocyclic Anti-Inflammatory Scaffolds

The imidazo[1,2-a]azine system, encompassing the imidazo[1,2-a]pyridine core of the target compound, has been documented to possess the capacity to cross the blood-brain barrier (BBB), a property that distinguishes it from many non-fused heterocyclic anti-inflammatory scaffolds such as simple pyridine or imidazole derivatives [1]. This pharmacokinetic feature is intrinsic to the fused heterocyclic core and is not conferred by the variable N-alkyl substituent. When selecting among anti-inflammatory or CNS-active lead compounds, this BBB-penetrant chemotype offers a procurement-relevant advantage: the same core structure can be elaborated with different N-alkyl groups (including isobutyl) to tune peripheral vs. central target engagement, a capability that non-penetrant scaffolds lack [1]. Caution: No direct BBB permeability measurement for CAS 62194-91-6 itself was identified; this is a class-level inference based on the imidazo[1,2-a]azine scaffold.

Blood-brain barrier permeability CNS drug discovery Imidazo[1,2-a]pyridine scaffold

High-Priority Application Scenarios for N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine Based on Current Evidence


SAR Prospecting in COX-1/COX-2 Selective Anti-Inflammatory Drug Discovery

Use CAS 62194-91-6 as the N-isobutyl representative in a focused library of 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridines for comparative docking and in vitro COX inhibition profiling. The compound fills a structural gap between the cyclopropyl analog (1c) and hypothetical longer-chain or aryl-substituted derivatives, enabling systematic exploration of how branched alkyl chain topology influences COX isoform selectivity [1]. The NLT 98% purity specification ensures that observed biological activity is attributable to the intended structure rather than impurities .

In Vivo Granuloma-Model Benchmarking for GI-Sparing Anti-Inflammatory Candidates

Employ the compound in cotton pellet granuloma bioassays to directly compare its anti-inflammatory potency and gastrointestinal safety profile against the cyclopropyl lead (1c) and indomethacin. The existing data for compound 1c (20 mg/kg efficacy, no GI lesions) provide a quantitative baseline [1]; the N-isobutyl derivative's distinct steric and lipophilic properties may yield a differentiated therapeutic window, supporting compound prioritization for preclinical development.

CNS-Penetrant Anti-Inflammatory Probe Development

Leverage the imidazo[1,2-a]pyridine scaffold's documented BBB permeability [1] by synthesizing and testing the N-isobutyl derivative in neuroinflammation models. The compound can serve as a chemical probe to investigate whether the 3-nitro-2-(N-isobutylamino) substitution pattern confers advantages in brain exposure or target engagement relative to BBB-penetrant but structurally distinct imidazo[1,2-a]pyridine analogs.

High-Purity Reference Standard for Analytical Method Development

Utilize the compound as a reference standard for HPLC or LC-MS method development and validation, relying on the documented NLT 98% purity and ISO-certified supply . Its well-defined molecular weight (234.25 g/mol) and unique retention characteristics relative to other N-alkyl-3-nitroimidazo[1,2-a]pyridines make it suitable for system suitability testing and impurity profiling in pharmaceutical quality control workflows.

Quote Request

Request a Quote for N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.